molecular formula C9H15Cl2N3 B1427795 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride CAS No. 1361116-87-1

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride

Cat. No. B1427795
M. Wt: 236.14 g/mol
InChI Key: FHZVYYOVUAMDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride, also known as MPP, is a synthetic molecule used as a research tool in the fields of neuropharmacology and drug discovery. It is a heterocyclic aromatic compound with a pyrazine core and a pyrrolidine moiety. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is characterized by a pyrazine core and a pyrrolidine moiety. The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride are not available, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Food Science Applications

Pyrazines play a critical role in food science, particularly in the generation of flavors through the Maillard reaction. Strategies to control pyrazine generation during food processing can enhance desired flavors or minimize off-flavors and harmful by-products. Research emphasizes the importance of optimizing reaction conditions, utilizing emerging technologies like ultrasound, and exploring new reactants to manage pyrazine formation, applicable in the food industry for flavor control (Yu et al., 2021).

Pharmacological Effects

Pyrazine derivatives have been extensively studied for their diverse pharmacological activities. They have been evaluated as agents with antiproliferative, anti-infective, and cardiovascular effects, among others. Some pyrazine derivatives have achieved clinical use globally, demonstrating the compound class's potential in drug discovery and therapeutic applications (Doležal & Zítko, 2015).

Organic Synthesis and Medicinal Chemistry

The reactivity and utility of pyrazine N-oxides in organic synthesis and catalysis have been highlighted, showcasing their importance in the development of metal complexes, catalyst designs, and drug applications. These derivatives have shown significant bioactivity, including anticancer, antibacterial, and anti-inflammatory properties, indicating their versatility and potential in medicinal chemistry (Li et al., 2019).

Future Directions

The pyrrolidine ring, a key component of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride, is a versatile scaffold in drug discovery . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Further studies on the anti-fibrotic activity of similar compounds are also being conducted .

properties

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZVYYOVUAMDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 2
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 3
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 4
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 5
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 6
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride

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